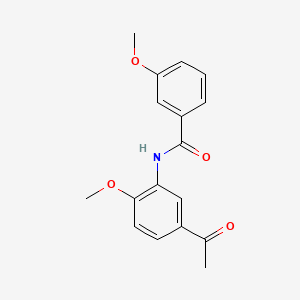
5-amino-N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring and the aromatic substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential pharmacological properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Research is ongoing to determine the specific biological targets and mechanisms of action of this compound.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide: Lacks the naphthalen-2-yl group, which may affect its biological activity and chemical properties.
N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide:
Uniqueness
The presence of both the naphthalen-2-yl and phenylamino groups in 5-amino-N-(naphthalen-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide makes it unique compared to other pyrazole derivatives
Properties
Molecular Formula |
C20H17N5O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-amino-3-anilino-N-naphthalen-2-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c21-18-17(19(25-24-18)22-15-8-2-1-3-9-15)20(26)23-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,23,26)(H4,21,22,24,25) |
InChI Key |
IDPOKSSIDCNIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione](/img/structure/B11053388.png)
![3-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053390.png)
![5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11053394.png)

![5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-](/img/structure/B11053408.png)
![13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11053422.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053430.png)
![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11053438.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)
![2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11053447.png)

![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11053460.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053465.png)
